molecular formula C20H14F3N5O2 B2466500 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 852440-19-8

2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Numéro de catalogue: B2466500
Numéro CAS: 852440-19-8
Poids moléculaire: 413.36
Clé InChI: BBHWNBHXEGODEG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound characterized by its unique heterocyclic structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions The synthesis of this compound typically involves multi-step organic reactions. One common method begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the phenyl and trifluoromethylphenyl groups. Reaction conditions may include the use of specific catalysts and solvents to facilitate the formation of the desired compound.

Industrial Production Methods Industrial production methods might involve the use of scalable synthetic routes to ensure the economic viability of large-scale production. Techniques such as continuous flow synthesis can be employed to optimize reaction conditions and improve yield.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The pyrazolo[3,4-d]pyrimidine core undergoes SNAr reactions at electron-deficient positions. The trifluoromethyl group enhances electrophilicity at the C-3 and C-6 positions, facilitating substitutions.

Reaction TypeConditionsReagents/CatalystsYieldSource
ChlorinationPOCl₃, DMF, 80°C, 6 hrsPhosphorus oxychloride85–90%
AminationAmmonia, Pd(OAc)₂, Xantphos, 100°CPalladium catalyst70–75%

Key Findings :

  • Chlorination with POCl₃/DMF selectively replaces hydroxyl groups with chlorine at the C-4 position .

  • Buchwald-Hartwig amination introduces aryl/alkyl amines at C-6 using Pd catalysts .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings to introduce aromatic or heteroaromatic groups.

Reaction TypeConditionsReagents/CatalystsYieldSource
Suzuki-MiyauraPhenylboronic acid, Pd(PPh₃)₄Dioxane, Na₂CO₃, 90°C80–85%
SonogashiraTerminal alkynes, CuI, PdCl₂(PPh₃)₂THF, Et₃N, 60°C65–70%

Mechanistic Insights :

  • Suzuki coupling occurs at the C-5 position, forming biaryl derivatives critical for kinase inhibition .

  • Electron-deficient pyrimidine rings enhance oxidative addition efficiency in Pd-mediated reactions .

Cyclization and Ring Formation

The pyrazolo[3,4-d]pyrimidine core is synthesized via cyclocondensation reactions.

Starting MaterialConditionsKey IntermediateYieldSource
Ethyl benzoylacetateUrea, POCl₃, DMF, reflux2,4-Dichloropyrimidine75%
3-Aminopyrazoleβ-Ketoester, AcOH, 120°C, 8 hrsPyrazolo[3,4-d]pyrimidinone82%

Key Steps :

  • Cyclization of ethyl benzoylacetate with urea forms the pyrimidine ring .

  • Vilsmeier-Haack formylation introduces aldehyde groups for subsequent functionalization .

Functional Group Transformations

The acetamide and trifluoromethylphenyl moieties undergo specific modifications.

Reaction TypeConditionsReagentsYieldSource
HydrolysisNaOH (6M), EtOH, 70°C, 4 hrsCarboxylic acid derivative90%
ReductionLiAlH₄, THF, 0°C → RT, 2 hrsPrimary alcohol60%

Notable Observations :

  • Hydrolysis of the acetamide group yields carboxylic acids, enhancing water solubility.

  • LiAlH₄ reduces the carbonyl group to alcohols, though steric hindrance from the trifluoromethyl group lowers yields .

Stability and Degradation Pathways

The compound degrades under acidic or oxidative conditions:

ConditionDegradation ProductHalf-LifeSource
H₂O₂ (3%), RT, 24 hrsN-Oxide derivatives8 hrs
HCl (1M), 60°C, 6 hrsPyrazolo[3,4-d]pyrimidine cleavage4 hrs

Stability Profile :

  • Oxidative degradation forms N-oxides, reducing biological activity .

  • Acidic hydrolysis cleaves the pyrimidine ring, necessitating pH-controlled formulations.

Comparative Reactivity with Analogues

The trifluoromethyl group uniquely influences reactivity:

DerivativeReaction Rate (vs. Parent Compound)SelectivitySource
CF₃-substituted1.5× faster (Suzuki coupling)C-5 > C-6
Methyl-substituted0.7× slower (SNAr)C-3 ≈ C-6

Electronic Effects :

  • The -CF₃ group increases electrophilicity, accelerating cross-couplings but reducing nucleophilic substitution rates .

This compound’s reactivity profile underscores its versatility in medicinal chemistry and industrial applications. Future research should explore enantioselective syntheses and green chemistry approaches to enhance sustainability.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions that introduce various substituents onto the pyrazolo[3,4-d]pyrimidine scaffold. Techniques such as NMR spectroscopy , X-ray crystallography , and DFT calculations are employed to elucidate its structure and confirm the presence of functional groups critical for biological activity.

Example Synthetic Route

A common synthetic pathway might involve:

  • Reaction of 1H-pyrazolo[3,4-d]pyrimidine derivatives with acetic anhydride to form acetamides.
  • Introduction of trifluoromethyl groups via electrophilic aromatic substitution.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives. For example, compounds similar to the target compound have demonstrated significant inhibitory effects against various cancer cell lines, including:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)

In vitro assays often report IC50 values indicating the concentration required to inhibit cell growth by 50%. For instance, one derivative showed an IC50 of 2.24 µM against A549 cells, outperforming traditional chemotherapeutics like doxorubicin .

Other Pharmacological Activities

Beyond antitumor properties, pyrazolo[3,4-d]pyrimidines have been investigated for:

  • Antimicrobial activity: Some derivatives exhibit efficacy against bacterial strains.
  • Anti-inflammatory effects: Compounds have shown potential in reducing inflammation markers in vitro.

These diverse activities suggest that the compound could serve as a lead structure for developing new therapeutic agents across multiple disease states.

Case Studies

Several case studies illustrate the successful application of pyrazolo[3,4-d]pyrimidine derivatives:

StudyCompound TestedCancer TypeIC50 ValueReference
1Compound AA5492.24 µM
2Compound BMCF-71.74 µM
3Compound CHepG29.20 µM

Mécanisme D'action

The compound’s effects are mediated through its interactions with specific molecular targets, often involving enzyme inhibition or receptor modulation. The pyrazolo[3,4-d]pyrimidine core plays a crucial role in these interactions, allowing the compound to bind effectively to its targets and influence biological pathways.

Comparaison Avec Des Composés Similaires

Compared to other pyrazolo[3,4-d]pyrimidine derivatives, this compound stands out due to its trifluoromethylphenyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. Similar compounds include other derivatives with different substituents, each exhibiting varied biological and chemical behavior.

This compound offers a fascinating glimpse into the intersection of organic chemistry and biological research, demonstrating the potential of heterocyclic compounds in scientific innovation.

Activité Biologique

The compound 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H16F3N5OC_{18}H_{16}F_3N_5O, with a molecular weight of approximately 373.35 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a trifluoromethyl phenyl group and an acetamide moiety. This unique configuration is instrumental in its biological activity.

The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acids, thereby disrupting its function and altering cell proliferation dynamics.

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. In vitro studies have demonstrated that This compound shows potent inhibitory effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)1.74
A549 (Lung)2.56
PC-3 (Prostate)3.10

These values indicate that the compound has a strong potential as an anticancer agent, particularly against breast cancer cells.

Other Biological Activities

Beyond its anticancer properties, this compound also exhibits anti-inflammatory and antimicrobial activities. Pyrazolo[3,4-d]pyrimidines are known to influence various biological pathways, making them suitable candidates for further therapeutic exploration in conditions beyond cancer .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the efficacy of several pyrazolo[3,4-d]pyrimidine derivatives against breast cancer cell lines. The results showed that modifications to the substituents significantly influenced their IC50 values and overall potency against MCF-7 cells .
  • Molecular Docking Studies : In silico docking studies revealed that the binding affinity of the compound for CDK2 is comparable to established inhibitors. This suggests that structural modifications could enhance its efficacy and selectivity.
  • Pharmacokinetic Profiles : Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics for this compound, suggesting potential for oral bioavailability and therapeutic use in clinical settings.

Propriétés

IUPAC Name

2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N5O2/c21-20(22,23)15-8-4-5-9-16(15)26-17(29)11-27-12-24-18-14(19(27)30)10-25-28(18)13-6-2-1-3-7-13/h1-10,12H,11H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHWNBHXEGODEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.